![molecular formula C18H17FN2O3S B2502088 N-(3-fluorophényl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-65-8](/img/structure/B2502088.png)

N-(3-fluorophényl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

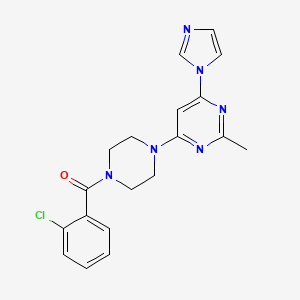

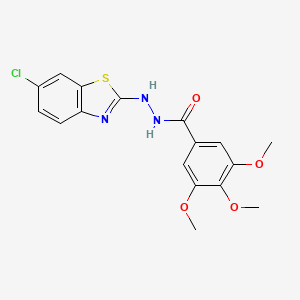

N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.

BenchChem offers high-quality N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé "N-(3-fluorophényl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide" (également connu sous le nom de "N-(3-fluorophényl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triène-7-sulfonamide").

Recherche anticancéreuse

Ce composé a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber la prolifération des cellules cancéreuses. Sa structure unique lui permet d'interagir avec des cibles cellulaires spécifiques, conduisant à l'apoptose (mort cellulaire programmée) dans diverses lignées de cellules cancéreuses . Les chercheurs explorent son efficacité contre différents types de cancers, notamment le cancer du sein, du poumon et de la prostate.

Activité antimicrobienne

Le composé présente des propriétés antimicrobiennes significatives, ce qui en fait un candidat pour le développement de nouveaux antibiotiques. Il a été testé contre une gamme de pathogènes bactériens et fongiques, montrant des résultats prometteurs pour inhiber leur croissance . Cette application est particulièrement importante dans le contexte de la résistance croissante aux antibiotiques.

Applications anti-inflammatoires

En raison de sa capacité à moduler les voies inflammatoires, ce composé est étudié pour ses effets anti-inflammatoires. Il peut réduire la production de cytokines pro-inflammatoires et inhiber l'activité des enzymes impliquées dans l'inflammation . Cela en fait un agent thérapeutique potentiel pour le traitement de maladies inflammatoires chroniques telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin.

Recherche sur le diabète

Enfin, ce composé est étudié pour son potentiel dans la recherche sur le diabète. Il a montré la capacité d'améliorer la sensibilité à l'insuline et de réguler la glycémie. Cela pourrait en faire un ajout précieux à l'arsenal de traitements disponibles pour la gestion du diabète.

Ces applications diverses mettent en évidence la polyvalence du composé et son potentiel dans divers domaines de la recherche scientifique. Chaque application est activement explorée afin de comprendre pleinement les capacités du composé et de développer des stratégies thérapeutiques efficaces.

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative Recent advances in the synthesis of quinolines: a review : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative : Recent advances in the synthesis of quinolines: a review : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S/c19-14-4-1-5-15(11-14)20-25(23,24)16-9-12-3-2-8-21-17(22)7-6-13(10-16)18(12)21/h1,4-5,9-11,20H,2-3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACIYPWTNCWNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=CC=C4)F)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)

![5-(2,4,5-trifluoro-3-methoxybenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2502013.png)

![(1E)-1-[(2-chlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2502014.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2502019.png)

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)

![N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)

![[5-(3-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502026.png)